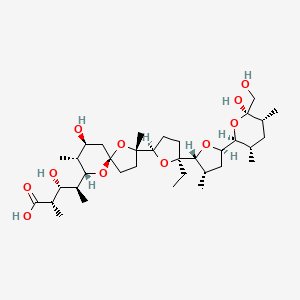
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a benzenediazonium core substituted with methoxy and pyrrolidinyl groups, and is paired with a tetrachlorozincate anion
Preparation Methods
The synthesis of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzene followed by the reaction with zinc chloride to form the tetrachlorozincate salt. The reaction conditions often require low temperatures to stabilize the diazonium ion and prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols.
Scientific Research Applications
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates that can interact with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function and cellular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) include other benzenediazonium salts and pyrrolidine derivatives. These compounds share structural similarities but differ in their specific substituents and counterions, which can influence their reactivity and applications. For example:
Benzenediazonium chloride: A simpler diazonium salt used in azo dye synthesis.
2,5-Dimethoxybenzenediazonium chloride:
Properties
CAS No. |
71230-74-5 |
|---|---|
Molecular Formula |
C24H32Cl4N6O4Zn |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H16N3O2.4ClH.Zn/c2*1-16-11-8-10(15-5-3-4-6-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
KARMBQQTBZAHPH-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















